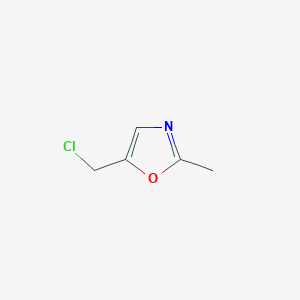

5-(Chloromethyl)-2-methyloxazole

Description

Significance of Oxazole (B20620) Heterocycles in Synthetic Strategies

Oxazole rings are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This motif is a cornerstone in synthetic and medicinal chemistry for several reasons. Oxazoles are present in numerous natural products and synthetic molecules with a wide spectrum of biological activities. nih.gov Their structural and chemical diversity enables them to interact with various enzymes and receptors within biological systems. nih.gov

In synthetic strategies, the oxazole nucleus serves as a stable, pre-built platform that can be further functionalized. nih.gov They can act as masked carboxyl groups, which can be revealed in later synthetic stages. nih.gov Furthermore, their participation in cycloaddition reactions, such as the Diels-Alder reaction, provides a pathway to other important heterocyclic systems like pyridines. wikipedia.orgpharmaguideline.com The ability to synthesize a diverse array of oxazole derivatives is crucial for expanding the chemical space available for drug discovery and development. museonaturalistico.it

Structural Characteristics and Chemical Importance of 5-(Chloromethyl)-2-methyloxazole

This compound is an oxazole derivative with key substituents that dictate its chemical utility. Its structure consists of the core 1,3-oxazole ring, a methyl group at the 2-position, and a highly reactive chloromethyl group at the 5-position.

The primary chemical importance of this compound lies in the reactivity of the chloromethyl group. The C5 position of the oxazole ring is susceptible to electrophilic substitution, and the presence of the CH₂Cl group transforms the molecule into a potent electrophile. wikipedia.orgpharmaguideline.com This group behaves similarly to a benzylic halide, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. nih.gov This reactivity allows for the facile introduction of the 2-methyl-5-oxazolylmethyl moiety into a wide variety of other molecules. It serves as a key building block for constructing more complex structures by reacting with various nucleophiles, including amines, thiols, and carbanions. nih.govnih.gov This versatility makes it an attractive intermediate for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClNO |

| Molecular Weight | 131.56 g/mol |

| CAS Number | 137330-13-5 |

| Appearance | (Data not widely published, likely a liquid or low-melting solid) |

| Boiling Point | (Data not widely published) |

| Density | (Data not widely published) |

Historical Overview and Evolution of Research on Chloromethylated Oxazoles

The study of oxazoles dates back to the 19th century, with the first synthesis reported in 1840. slideshare.net Classic synthetic routes like the Robinson-Gabriel synthesis (from 2-acylaminoketones) and the Fischer oxazole synthesis established the foundation for accessing this class of heterocycles. pharmaguideline.comslideshare.net

Research into functionalized oxazoles, such as those bearing halomethyl groups, evolved from the need for more versatile synthetic intermediates. While a detailed historical timeline for this compound itself is not extensively documented, the development of related halomethylated heterocycles provides context. For instance, research on 2-(halomethyl)-4,5-diaryloxazoles has shown them to be effective and reactive scaffolds for synthetic elaboration. nih.govnih.gov Similarly, the study of related compounds like 2-chloro-5-chloromethylthiazole (B146395) highlights the utility of the chloromethyl group as a reactive handle for producing agrochemicals and pharmaceuticals. chemicalbook.com The development of methods to create such reactive groups on heterocyclic cores was a significant advancement, enabling chemists to use these rings as building blocks in more complex syntheses, a strategy that continues to be refined and exploited in modern organic chemistry. nih.gov

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYVDNRUADRKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-69-6 | |

| Record name | 5-(chloromethyl)-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloromethyl 2 Methyloxazole and Its Isomers

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation with Chloromethyl Functionality

The formation of the oxazole core with a chloromethyl substituent can be achieved through various named reactions, each with its own set of advantages and limitations.

Fischer Oxazole Synthesis Modifications for 5-(Chloromethyl)-2-methyloxazole Precursors

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, traditionally involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This method is a type of dehydration reaction that typically yields 2,5-disubstituted oxazoles. wikipedia.org For the synthesis of precursors to this compound, modifications would be necessary to incorporate the required methyl and chloromethyl groups.

This could theoretically involve starting with a cyanohydrin derived from chloroacetaldehyde (B151913) and reacting it with acetaldehyde. However, the reactivity and stability of chloroacetaldehyde cyanohydrin under the acidic conditions of the Fischer synthesis could present challenges. Modern variations of the Fischer synthesis have expanded its scope beyond diaryloxazoles, but specific examples detailing the synthesis of this compound using this method are not prevalent in readily available literature. wikipedia.org

Erlenmeyer-Plöchl Reaction Adaptations in Chloromethyl Oxazole Synthesis

The Erlenmeyer-Plöchl reaction, dating back to 1893, is a well-established method for synthesizing oxazolones (azlactones) through the condensation of N-acylglycines with aldehydes or ketones. wikipedia.orgmodernscientificpress.com These oxazolones are versatile intermediates that can be converted to various substituted oxazoles. sphinxsai.com

To synthesize a chloromethyl oxazole, one could envision a strategy starting with N-acetylglycine and chloroacetaldehyde. The resulting oxazolone (B7731731) could then potentially be further elaborated to introduce the methyl group at the 2-position. The reaction is often carried out in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). modernscientificpress.com Numerous modifications to the classical Erlenmeyer-Plöchl reaction have been developed, including the use of different bases, catalysts, and reaction conditions to improve yields and substrate scope. sci-hub.se

Bredereck Reaction Pathways to 2,5-Disubstituted Oxazoles with Chloromethyl Groups

The Bredereck reaction offers a pathway to 2,5-disubstituted oxazoles. While specific examples for the direct synthesis of this compound are not extensively documented, the general approach involves the reaction of α-aminoketones with appropriate reagents. The synthesis of 2-alkyl-5-aryl-substituted oxazoles has been achieved through an iodine-catalyzed decarboxylative domino reaction starting from aryl methyl ketones and α-amino acids. nih.gov This suggests a potential, albeit indirect, route where a precursor containing the chloromethyl group could be utilized.

Robinson-Gabriel Cyclodehydration Routes to Chloromethylated Oxazoles

The Robinson-Gabriel synthesis is a powerful method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgdntb.gov.uasynarchive.com This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentachloride. dntb.gov.ua To apply this to the synthesis of this compound, a suitable 2-acylamino-ketone precursor bearing the chloromethyl and methyl groups at the appropriate positions would be required.

A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for 2,4,5-trisubstituted oxazoles using an oxazolone template, which could potentially be adapted. researchgate.net Milder procedures have also been developed to accommodate sensitive functional groups, which would be crucial when dealing with a reactive chloromethyl group. thieme-connect.dethieme-connect.de

Van Leusen Oxazole Synthesis and Related Cyclization Strategies

The Van Leusen oxazole synthesis, first described in 1972, provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.org This reaction is a two-step [3+2] cycloaddition. mdpi.com To synthesize an oxazole with a chloromethyl group at the 5-position, chloroacetaldehyde could be used as the aldehyde component.

For the synthesis of 2,5-disubstituted oxazoles, a one-pot Van Leusen approach has been developed using aliphatic halides and various aldehydes in ionic liquids, which could offer a pathway to this compound. organic-chemistry.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, followed by elimination. organic-chemistry.org

Targeted Synthesis of this compound via Post-Cyclization Functionalization

An alternative and often more direct approach to obtaining this compound is through the functionalization of a pre-formed oxazole ring. This strategy avoids potential complications with reactive chloromethyl precursors during the initial cyclization.

A common method involves the chlorination of 5-hydroxymethyl-2-methyloxazole. This precursor can be synthesized and then converted to the desired chloromethyl derivative using a suitable chlorinating agent. For instance, the reaction of 2-(chloromethyl)oxazoles can lead to the formation of 2-functionalized oxazoles. beilstein-journals.org A similar principle can be applied to the 5-position.

Another documented synthesis involves the reaction of 1-chloro-3-diazo-2-propanone with benzonitrile (B105546) in the presence of boron trifluoride etherate to yield 5-(chloromethyl)-2-phenyloxazole, demonstrating the formation of the chloromethyl oxazole core through a cyclization strategy involving a diazo ketone. prepchem.com While this example yields a 2-phenyl substituted oxazole, the principle could potentially be adapted for a 2-methyl substituent.

The synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (B11788) has been reported, highlighting the feasibility of incorporating a chloromethyl group onto the oxazole ring system. chemicalbook.com

| Starting Materials | Reagents | Product | Reaction Type |

| Chloroacetyl chloride, Diazomethane, Benzonitrile | Boron trifluoride etherate, Sodium hydroxide | 5-(Chloromethyl)-2-phenyloxazole | Cyclization |

| 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄) | Substituted Oxazole | Robinson-Gabriel Synthesis |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base | 5-Substituted Oxazole | Van Leusen Oxazole Synthesis |

| N-Acyl glycine, Aldehyde | Acetic anhydride, Sodium acetate | Oxazolone | Erlenmeyer-Plöchl Reaction |

| Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole | Fischer Oxazole Synthesis |

Regioselective Chlorination of Methyl Groups in Oxazole Systems

Achieving regioselectivity is a significant challenge in the synthesis of substituted oxazoles, particularly when multiple reactive sites are present. The direct chlorination of a methyl group on an oxazole ring requires precise control to avoid unwanted side reactions. A highly effective method for the regioselective preparation of chloromethyl oxazoles involves the treatment of oxazole N-oxide derivatives with phosphorus oxychloride (POCl₃).

A facile and highly regioselective process has been developed for creating 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts. researchgate.net The high degree of regioselectivity in this deoxygenation-chlorination reaction is attributed to the use of POCl₃ in conjunction with the HCl salt of the N-oxide, as opposed to the free N-oxide. researchgate.netgrafiati.com Protonation of the N-oxide oxygen directs the reactivity, facilitating the selective chlorination of the adjacent methyl group. This method is noted for its generality and the straightforward isolation of products by direct precipitation. researchgate.netgrafiati.com

This approach prevents chlorination at other positions on the oxazole ring and avoids reactions with other sensitive functional groups, which is a common problem with less selective chlorinating agents.

Table 1: Reagents for Regioselective Chlorination

| Starting Material | Reagent | Product | Selectivity |

| 1,3-Oxazole N-oxide HCl Salt | POCl₃ | 4-Chloromethyl-1,3-oxazole | High Regioselectivity |

| Free 1,3-Oxazole N-oxide | POCl₃ | Mixture of Products | Low Regioselectivity |

Conversion of Hydroxymethyl Precursors to Chloromethyl Derivatives

A common and reliable strategy for synthesizing chloromethyl oxazoles is through the conversion of their corresponding hydroxymethyl precursors. This two-step approach involves the initial synthesis of a hydroxymethyl-substituted oxazole, followed by the conversion of the hydroxyl group to a chlorine atom. This is a standard functional group transformation in organic synthesis.

The conversion of the primary alcohol, such as (2-methyl-oxazol-5-yl)methanol, to the desired this compound can be efficiently achieved using common chlorinating agents. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are frequently employed for this purpose. The reaction typically proceeds through an SN2-type mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion. This method is broadly applicable and allows for the clean conversion to the chloromethyl derivative, which can then be used in subsequent nucleophilic substitution reactions.

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer powerful and efficient pathways to construct the oxazole core, often with high levels of control and sustainability. Rhodium, copper, and Lewis acids like boron trifluoride have emerged as effective catalysts for these transformations.

Rhodium-Catalyzed Approaches to Azirine-Oxazole Intermediates for this compound Synthesis

Rhodium catalysis provides an elegant route to 2,5-disubstituted oxazoles through the annulation of aldehydes and N-sulfonyl-1,2,3-triazoles. This methodology is significant for its ability to generate a variety of 2,5-diaryloxazole derivatives in good to excellent yields.

The key step in this transformation is the rhodium(II)-catalyzed denitrogenation of the N-sulfonyl-1,2,3-triazole. This generates a highly reactive rhodium-azavinylcarbene (Rh-AVC) intermediate. This carbene, which possesses a dipolar nature, acts as a three-carbon synthon that readily participates in a [3+2] cycloaddition reaction with an aldehyde. The subsequent removal of the p-toluenesulfonic acid group yields the final 2,5-disubstituted oxazole product. This strategy has been successfully applied to the concise synthesis of natural products like balsoxin and texamine.

Copper-Catalyzed Cycloaddition Reactions in Oxazole Ring Construction

Copper catalysis has proven to be a robust and versatile tool for constructing oxazole rings. One notable method is the copper(II)-catalyzed oxidative [2+2+1] cycloaddition of internal alkynes and nitriles. This reaction provides an effective and regioselective pathway to highly substituted oxazole fragments. A key feature of this transformation is the substantial participation of water, and experimental evidence suggests the reaction may proceed through an enamide intermediate.

Furthermore, copper catalysts can be used in chemodivergent syntheses, allowing for selective C-O or C-N bond formation to produce either oxazoles or imidazolidones from common precursors. These reactions often utilize inexpensive and commercially available copper catalysts, making them attractive for broader applications. The versatility of copper catalysis extends to the construction of various heterocyclic systems, including fused phthalimides from oximes and maleimides, and N-arylpyrazoles from cyclopropanols.

Table 2: Comparison of Catalytic Methods for Oxazole Synthesis

| Catalyst System | Reactants | Intermediate/Mechanism | Product Type |

| Rhodium(II) | N-sulfonyl-1,2,3-triazole, Aldehyde | Rhodium-azavinylcarbene, [3+2] Cycloaddition | 2,5-Disubstituted Oxazoles |

| Copper(II) | Internal Alkyne, Nitrile, Water | Oxidative [2+2+1] Cycloaddition | Trisubstituted Oxazoles |

| Boron Trifluoride | α-Diazoketone, Nitrile | Lewis Acid Catalysis, Cyclization | 2,5-Disubstituted Oxazoles |

Boron Trifluoride-Catalyzed Methods for 2-(Chloromethyl)-5-aryloxazoles

Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), is a powerful Lewis acid that can catalyze a variety of organic reactions, including the synthesis of oxazoles. A well-established method involves the reaction of α-diazoketones with nitriles. In this reaction, BF₃ activates the nitrile, making it more susceptible to nucleophilic attack by the diazocarbonyl compound. The subsequent cyclization and loss of nitrogen gas lead to the formation of the 2,5-disubstituted oxazole ring.

While direct literature on the specific synthesis of 2-(chloromethyl)-5-aryloxazoles using this method is not abundant, the general applicability of the BF₃-catalyzed reaction of diazoketones and nitriles suggests its potential. By selecting a suitable α-diazoketone and chloroacetonitrile (B46850) as the nitrile component, this method could theoretically be adapted to produce the desired chloromethyl oxazole isomers. BF₃·OEt₂ has also been reported as a catalyst and fluorine source in the synthesis of 5-fluoro-2-oxazolines, highlighting its utility in activating substrates for the formation of halogenated heterocyclic compounds. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of specialty chemicals like this compound.

Catalysis over Stoichiometric Reagents (Principle 9): The catalytic strategies discussed in section 2.3 are inherently greener than stoichiometric methods. Rhodium and copper-catalyzed reactions use small amounts of catalyst to generate large quantities of product, minimizing waste compared to reactions that require a full equivalent of a reagent like POCl₃.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions, such as the rhodium-catalyzed [3+2] and copper-catalyzed [2+2+1] methods, are often highly atom-economical as most of the atoms from the reactants are incorporated into the oxazole product.

Safer Solvents and Auxiliaries (Principle 5): Many traditional organic syntheses rely on hazardous solvents. The goal of this principle is to make auxiliary substances unnecessary or innocuous. Research into greener peptide synthesis, for example, has identified alternatives to common solvents like DMF and NMP, such as N-butylpyrrolidinone, which could be applied to oxazole synthesis to reduce environmental impact and health risks. The ideal scenario, often termed "the best solvent is no solvent," encourages solvent-free reaction conditions where possible.

Reduce Unnecessary Derivatives (Principle 8): The use of protecting groups or temporary modifications should be minimized as they require additional reagents and generate waste. The development of highly regioselective reactions, such as the chlorination of oxazole N-oxides (2.2.1), can obviate the need to protect other parts of the molecule, leading to a more efficient and sustainable synthesis.

By integrating these principles, chemists can develop more environmentally benign and efficient routes to this compound and its derivatives, aligning with the modern demands of sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 5 Chloromethyl 2 Methyloxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the 5-chloromethyl group is susceptible to displacement by a variety of nucleophiles, a reaction facilitated by the stability of the resulting intermediate. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction.

The reaction of 5-(chloromethyl)-2-methyloxazole with oxygen-based nucleophiles such as alkoxides (RO⁻) and carboxylates (RCOO⁻) is expected to proceed via a standard SN2 mechanism to yield the corresponding ethers and esters. In these reactions, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would yield 5-(methoxymethyl)-2-methyloxazole. Similarly, reaction with a carboxylate salt, such as sodium acetate (B1210297), would produce 5-(acetoxymethyl)-2-methyloxazole. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. While specific literature detailing these reactions for this compound is scarce, the general principles of nucleophilic substitution support these predicted outcomes.

Table 1: Predicted Products from Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Predicted Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | 5-(Methoxymethyl)-2-methyloxazole |

| Carboxylate | Sodium acetate (CH₃COONa) | 5-(Acetoxymethyl)-2-methyloxazole |

The reactions of chloromethylated oxazoles with nitrogen-based nucleophiles are well-documented. Although the specific isomer this compound has not been extensively studied, research on analogous 2-(chloromethyl)oxazoles provides significant insight. These compounds readily react with primary, secondary, and tertiary amines, as well as with azide (B81097) ions.

Studies have shown that 2-(chloromethyl)oxazoles react with primary and secondary amines to yield the corresponding secondary and tertiary amines in high yields. For example, the reaction with a primary amine (RNH₂) would result in the formation of a secondary amine (2-((R-amino)methyl)oxazole). Similarly, reaction with a secondary amine (R₂NH) would yield a tertiary amine (2-((R₂-amino)methyl)oxazole). Tertiary amines react to form quaternary ammonium (B1175870) salts. The reaction with sodium azide (NaN₃) provides a convenient route to the corresponding 5-(azidomethyl)-2-methyloxazole, a versatile intermediate for further synthetic transformations.

Table 2: Products from Reactions of a 2-(Chloromethyl)oxazole with Various Amines

| Amine | Product Type |

| Primary Amine | Secondary Amine |

| Secondary Amine | Tertiary Amine |

| Tertiary Amine | Quaternary Ammonium Salt |

Data based on analogous reactions of 2-(chloromethyl)oxazoles.

Similar to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles such as thiols (RSH) and thioethers (RSR) are expected to react with this compound. Thiols, being excellent nucleophiles, would readily displace the chloride to form the corresponding thioethers. masterorganicchemistry.com For instance, reaction with a thiol in the presence of a base to form the thiolate anion (RS⁻) would lead to the formation of 5-((alkylthio)methyl)-2-methyloxazole.

Thioethers can also act as nucleophiles, attacking the chloromethyl group to form sulfonium (B1226848) salts. These reactions are analogous to the formation of quaternary ammonium salts from tertiary amines. The high nucleophilicity of sulfur suggests that these reactions should proceed efficiently. masterorganicchemistry.com

Table 3: Predicted Products from Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Predicted Product |

| Thiol | Ethanethiol (CH₃CH₂SH) with base | 5-((Ethylthio)methyl)-2-methyloxazole |

| Thioether | Dimethyl sulfide (B99878) ((CH₃)₂S) | (2-Methyl-oxazol-5-ylmethyl)dimethylsulfonium chloride |

Electrophilic Reactivity of the Oxazole (B20620) Ring in this compound

The oxazole ring is generally considered to be electron-deficient, making electrophilic substitution reactions challenging compared to more electron-rich aromatic systems like benzene (B151609) or pyrrole (B145914). pharmaguideline.comwikipedia.org The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack. However, the presence of activating groups can facilitate such reactions.

In this compound, the 2-methyl group is an electron-donating group, which would slightly activate the ring. Conversely, the 5-chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom. Theoretical considerations and studies on substituted oxazoles suggest that if electrophilic substitution were to occur, the most likely position for attack would be the C4 position, as the C2 and C5 positions are already substituted. pharmaguideline.com Reactions such as nitration or halogenation would likely require harsh conditions and may result in low yields or decomposition of the starting material.

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The oxazole ring can undergo ring-opening under certain conditions, often initiated by attack at the C2 position or through transformations of N-oxide derivatives.

In the context of an oxazole N-oxide derived from this compound, it is conceivable that treatment with an acylating agent could trigger a rearrangement, potentially leading to the formation of a substituted furan (B31954) or other heterocyclic systems. However, without experimental data, the specific course of such a reaction remains speculative. Oxidative ring-opening of the oxazole ring itself can also occur with strong oxidizing agents, leading to the formation of acyclic products. wikipedia.org

Isomerization Pathways of 5-(2H-Azirin-2-yl)oxazoles to Pyrrolo-oxazoles

A notable transformation in the chemistry of oxazole derivatives is the synthesis of the 4H-pyrrolo[2,3-d]oxazole ring system through the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. nih.govnih.gov This atom-economical process provides a direct route to a fused bicyclic heterocycle.

The starting materials, various substituted 5-(2H-azirin-2-yl)oxazoles, are prepared via a rhodium-catalyzed reaction of 2-diazoacetyl-2H-azirines with a range of nitriles. nih.gov The subsequent isomerization is typically carried out under thermal conditions in an inert solvent, such as mesitylene (B46885), at elevated temperatures. For instance, heating the azirine precursor in mesitylene at 170-180°C for 1-3 hours can afford the corresponding 4H-pyrrolo[2,3-d]oxazole in good yields. nih.gov

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the thermal transformation of a 5-(2H-azirin-2-yl)oxazole to a 4H-pyrrolo[2,3-d]oxazole proceeds through a nitrenoid-like transition state. This leads to the formation of a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to yield the final, more stable aromatic pyrrolo-oxazole product. nih.govnih.gov

| Starting Material (Azirine) | Solvent | Temperature (°C) | Time (h) | Product (Pyrrolo-oxazole) | Yield (%) |

|---|---|---|---|---|---|

| 5-(3-Phenyl-2H-azirin-2-yl)-2-methyloxazole | Mesitylene | 170 | 3 | 2-Methyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole | 70 |

| 5-(3-Phenyl-2H-azirin-2-yl)-2-methyloxazole | Mesitylene | 180 | 1 | 2-Methyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole | Not specified, but reaction time is reduced |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The derivatization of the this compound core can be achieved through various transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds at the chloromethyl group, providing access to a wide range of more complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Oxazole Derivatization

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of halo-substituted heterocycles, this reaction is well-established. rsc.orgnih.govrsc.org For a molecule like this compound, which possesses a benzylic-type chloride, the Suzuki-Miyaura coupling offers a potential route for derivatization.

Studies on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, have shown that regioselective Suzuki-Miyaura coupling is possible. d-nb.info In such cases, the aryl halide is more reactive than the benzylic halide towards oxidative addition to the palladium(0) catalyst. This suggests that if this compound were to also contain an aryl halide substituent, selective coupling at the aryl halide position would be favored. However, for derivatization at the chloromethyl group, specific conditions that favor the oxidative addition of the C(sp³)-Cl bond would be required. The coupling of benzylic halides under Suzuki-Miyaura conditions has been reported and generally requires specific ligand and catalyst systems to proceed efficiently. d-nb.info

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or THF/Water | 5-(Arylmethyl)-2-methyloxazole |

| Alkenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 5-(Allyl)-2-methyloxazole derivative |

Other Cross-Coupling Methodologies (e.g., Negishi, Stille) with Chloromethyl Oxazoles

Other cross-coupling reactions, such as the Negishi and Stille couplings, also present viable strategies for the functionalization of this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgcore.ac.uk This reaction is known for its high functional group tolerance and has been successfully applied to the coupling of sp³-hybridized centers, including secondary alkyl halides. rsc.org The coupling of alkyl aziridines, which involves the cleavage of a C-N bond at an unactivated sp³ carbon, has also been demonstrated using a nickel-catalyzed Negishi-type reaction, highlighting the potential for coupling at sterically accessible C(sp³)-halide bonds. princeton.edu

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org While often employed for the coupling of sp²-hybridized carbons, the Stille reaction can also be used with certain alkyl halides. The reaction mechanism involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the product. wikipedia.org The success of the Stille coupling with a chloromethyl group would depend on the relative rates of these steps and the stability of the organometallic intermediates.

| Reaction | Organometallic Reagent | Catalyst | Ligand | Solvent | Potential Product |

|---|---|---|---|---|---|

| Negishi | R-ZnX (Aryl, Alkenyl, or Alkyl) | Pd(0) or Ni(II) complex | Phosphine or N-heterocyclic carbene (NHC) | THF, Dioxane | 5-(Substituted methyl)-2-methyloxazole |

| Stille | R-Sn(Bu)₃ (Aryl, Alkenyl, or Alkynyl) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | - | Toluene, THF | 5-(Substituted methyl)-2-methyloxazole |

Radical Reactions and Photochemical Transformations of this compound

The reactivity of this compound is not limited to ionic pathways; radical and photochemical transformations also represent potential avenues for its functionalization.

Research on structurally related 5-(chloromethyl)-1,2,4-oxadiazoles has shown that their reaction with potassium cyanide can lead to unexpected decyanated products, with a plausible mechanism involving radical intermediates. nih.gov This suggests that the chloromethyl group on the oxazole ring could potentially participate in radical reactions, for example, through homolytic cleavage of the C-Cl bond upon initiation. Furthermore, studies on the antioxidant properties of some oxadiazole and oxazol-5(4H)-one derivatives indicate that these heterocyclic systems can interact with free radicals, suggesting a certain degree of stability of the resulting heterocyclic radical species. nih.govnih.gov

Photochemical reactions of oxazoles can lead to interesting rearrangements and cycloadditions. While specific photochemical studies on this compound are not extensively documented, the oxazole ring itself can undergo various transformations upon irradiation. For instance, photochemical isomerization of isoxazoles to oxazoles is a known process. It is conceivable that the presence of the chloromethyl substituent could influence the photochemical behavior of the oxazole ring or that the C-Cl bond itself could be photolabile, potentially leading to the formation of a radical intermediate under UV irradiation.

Derivatization and Functionalization Strategies Employing 5 Chloromethyl 2 Methyloxazole

Synthesis of Novel Oxazole-Containing Building Blocks

The reactivity of the chloromethyl group is central to the utility of 5-(Chloromethyl)-2-methyloxazole in creating diverse derivatives. Nucleophilic displacement of the chloride ion is the most common strategy, providing a straightforward route to a variety of functionalized oxazoles.

The carbon-carbon bond-forming reactions at the 5-methylene position expand the molecular complexity of the oxazole (B20620) core. The chloromethyl group can be readily converted into other carbon-based functionalities, which serve as handles for further synthetic manipulations.

Cyano Group: The introduction of a nitrile (cyano) group is a valuable transformation, as nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or converted into other functional groups. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.

Carboxylic Acid and Ester Groups: While direct carboxylation can be challenging, a two-step sequence involving cyanation followed by hydrolysis is a common route to the corresponding carboxylic acid, (2-methyl-1,3-oxazol-5-yl)acetic acid. Alternatively, alkylation of malonic esters with this compound, followed by hydrolysis and decarboxylation, can yield the same acetic acid derivative. nih.gov Ester derivatives can be synthesized by reacting the chloromethyl compound with carboxylate salts or through standard esterification of the derived carboxylic acid.

Aryl and Alkenyl Groups: The introduction of aryl and alkenyl substituents can be accomplished through various cross-coupling reactions. While direct coupling with the chloromethyl group is possible, it is often more efficient to first convert it into a more suitable precursor for reactions like Suzuki, Stille, or Heck couplings. For instance, conversion to an organometallic species or a phosphonium salt for Wittig-type reactions allows for the introduction of alkenyl groups. nih.govnuph.edu.ua Arylation can also be achieved through Friedel-Crafts-type reactions or by coupling with organometallic aryl reagents. A number of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been synthesized and evaluated for their biological activities. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions for Functionalization Note: The following table provides examples of reactions typically applied to halomethyl-substituted azoles, demonstrating the synthetic potential of this compound.

| Nucleophile | Reagent Example | Product Functional Group | Reaction Type |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | Nucleophilic Substitution |

| Malonate | Diethyl Malonate | Malonic Ester (-CH₂(COOEt)₂) | C-Alkylation nih.gov |

| Thiophenoxide | Sodium Thiophenoxide | Phenyl Thioether (-CH₂SPh) | Nucleophilic Substitution nih.gov |

| Alkoxide | Sodium Methoxide (B1231860) | Methyl Ether (-CH₂OCH₃) | Williamson Ether Synthesis researchgate.net |

| Amine | Morpholine | Amine (-CH₂-N(C₄H₈O)) | Nucleophilic Substitution nih.gov |

The formation of organometallic reagents, such as Grignard or organolithium species, involves the reaction of an alkyl halide with a metal, typically magnesium or lithium. libretexts.orglibretexts.org These reagents effectively reverse the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile and a strong base. libretexts.orglibretexts.org

The direct preparation of a Grignard reagent from this compound (to form (2-methyloxazol-5-yl)methylmagnesium chloride) requires careful control of reaction conditions. nih.gov Ethers like diethyl ether or tetrahydrofuran (THF) are essential solvents to stabilize the Grignard reagent through complexation. libretexts.orglibretexts.org Similarly, organolithium reagents can be prepared using lithium metal in an inert solvent like pentane or hexane. libretexts.org

A significant challenge in preparing such reagents from this compound is the potential for side reactions. The acidic protons on the 2-methyl group or the oxazole ring itself could be deprotonated by the newly formed organometallic species. nih.gov Furthermore, the stability of these reagents can be limited. nih.gov An alternative method for preparing functionalized organometallics is through a halogen-metal exchange, which is often faster and occurs at lower temperatures, potentially minimizing side reactions. uni-muenchen.de Once formed, these organometallic reagents are powerful tools for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide. libretexts.org

Construction of Fused and Spirocyclic Oxazole Systems

This compound can serve as a key precursor for synthesizing more complex heterocyclic systems, including fused and spirocyclic structures. The chloromethyl group acts as an electrophilic handle to tether the oxazole to another molecule, followed by an intramolecular cyclization to form a new ring.

One documented strategy involves the intramolecular ring transformation of γ-keto-oxazoles, which can be prepared from lithiated 2-methyloxazole derivatives, to synthesize fused imidazole (B134444) systems like dihydroimidazo[1,2-b]pyridazines and dihydro-5H-pyrrolo[1,2-a]imidazoles. rsc.org In a related approach, γ-amino-oxazoles, derived from the corresponding keto-oxazoles, undergo cyclodehydration upon pyrolysis to yield fused pyrroloimidazole structures. rsc.org

Another example is the base-promoted cyclization of N-Boc-ω-(4-(chloromethyl)oxazol-5-yl)alkylamines. researchgate.net This reaction leads to "dimerization" products, forming fused 10-, 12-, and 14-membered rings, indicating a preference for larger ring formation over smaller 5-, 6-, or 7-membered rings. researchgate.net These methods highlight the utility of the chloromethyl group in constructing complex, multi-ring systems built upon the oxazole core.

Oligomerization and Polymerization Involving this compound

The reactive nature of the C-Cl bond in this compound makes it a potential candidate for use in polymerization reactions. Specifically, halomethyl groups on heterocyclic rings have been proposed as initiators for atom transfer radical polymerization (ATRP). nih.gov ATRP is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molar mass distributions. In this context, the chloromethyl group on the oxazole could be activated by a transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers.

Furthermore, the bifunctional nature of the molecule—possessing both an electrophilic chloromethyl group and a nucleophilic oxazole nitrogen—could theoretically allow it to participate in polycondensation reactions. For example, reaction with a dinucleophile could lead to the formation of polymers incorporating the 2-methyloxazole-5-yl)methylene unit into the polymer backbone. The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established method for producing poly(2-oxazoline)s, a class of polymers with significant interest in biomedical fields. mdpi.com While this involves the polymerization of oxazoline (B21484) monomers rather than the derivatization of a pre-formed oxazole, it underscores the importance of the oxazole family in polymer science.

Stereoselective Transformations and Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction towards a specific stereochemical outcome. wikipedia.org After the desired stereoselective bond formation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Common chiral auxiliaries are derived from readily available natural products like amino acids or terpenes and are often used in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. nih.govresearchgate.net

Evans' oxazolidinones are a prominent class of chiral auxiliaries that direct stereoselective reactions through steric hindrance. wikipedia.org The substituents on the oxazolidinone ring control the approach of reagents, leading to high diastereoselectivity. wikipedia.org

Currently, there is limited specific information in the scientific literature describing the use of this compound itself as a chiral auxiliary. To function as a chiral auxiliary, the molecule would first need to be resolved into its enantiomers or be derivatized with a chiral moiety. The rigid oxazole ring could then potentially serve as a scaffold to direct stereoselective transformations on a substrate attached at the 5-position. However, the development and application of this compound in this capacity have not been extensively reported.

Advanced Spectroscopic and Structural Characterization of 5 Chloromethyl 2 Methyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like 5-(Chloromethyl)-2-methyloxazole, a suite of NMR experiments can be employed to assign every proton and carbon and confirm the specific substitution pattern of the oxazole (B20620) ring.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each type of proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three types of non-equivalent protons in the structure.

A singlet for the methyl (CH₃) group protons.

A singlet for the single proton on the oxazole ring (H-4).

A singlet for the chloromethyl (CH₂Cl) group protons.

The predicted chemical shifts are based on the electronic environment, including the aromaticity of the oxazole ring and the electronegativity of adjacent atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 2-CH₃ | ~2.5 | Singlet (s) | 3H |

| 5-CH₂Cl | ~4.7 | Singlet (s) | 2H |

| H-4 | ~7.1 | Singlet (s) | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each of the five unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the nitrogen, oxygen, and chlorine atoms. mdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ | ~14 |

| 5-CH₂Cl | ~38 |

| C-4 | ~125 |

| C-5 | ~149 |

| C-2 | ~162 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity and definitively assigning the signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For the parent molecule this compound, no cross-peaks would be observed in a COSY spectrum as there are no vicinal protons (protons on adjacent carbons). However, for a derivative such as 5-(Chloromethyl)-2-ethyloxazole, a COSY spectrum would show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing unambiguous one-bond C-H correlations. columbia.edu It is a highly sensitive technique that would be used to confirm the assignments made in the 1D spectra. libretexts.org

Predicted HSQC Correlations for this compound

| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |

|---|---|---|

| ~2.5 | ~14 | 2-CH₃ |

| ~4.7 | ~38 | 5-CH₂Cl |

| ~7.1 | ~125 | C4-H |

Key Predicted HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| 2-CH₃ (~2.5 ppm) | C-2 (~162 ppm) | Confirms methyl group is attached to C-2 |

| 5-CH₂Cl (~4.7 ppm) | C-5 (~149 ppm), C-4 (~125 ppm) | Confirms chloromethyl group is at C-5 |

| H-4 (~7.1 ppm) | C-5 (~149 ppm), C-2 (~162 ppm) | Confirms the connectivity of the oxazole ring |

While the aforementioned techniques are performed on solutions, solid-state NMR (ssNMR) provides invaluable information about the compound in its solid, crystalline form. Different crystalline forms, known as polymorphs, can have distinct physical properties. ssNMR is highly sensitive to the local environment of nuclei within the crystal lattice. By detecting differences in chemical shifts and relaxation times, ssNMR can identify and characterize different polymorphic forms of this compound. Furthermore, techniques like 13C{14N} RESPDOR can be used to differentiate heterocyclic isomers and aid in signal assignment by identifying carbons directly bonded to nitrogen atoms. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and its fragments. It is a destructive technique that involves ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, which is a definitive confirmation of the compound's identity. For this compound, HRMS would be used to confirm the molecular formula C₅H₆ClNO.

Furthermore, the ionization process in a mass spectrometer causes molecules to break apart into smaller, characteristic fragments. Analyzing the masses of these fragments provides further structural evidence.

Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M]⁺ | [C₅H₆³⁵ClNO]⁺ | 131.0138 | Molecular Ion |

| [M+2]⁺ | [C₅H₆³⁷ClNO]⁺ | 133.0108 | Isotope peak due to ³⁷Cl (~32% abundance of ³⁵Cl) |

| [M-CH₂Cl]⁺ | [C₄H₄NO]⁺ | 82.0293 | Loss of the chloromethyl group |

| [M-Cl]⁺ | [C₅H₆NO]⁺ | 96.0449 | Loss of a chlorine radical |

| [CH₃CN]⁺ | [C₂H₃N]⁺ | 41.0265 | Common fragment from ring cleavage |

Tandem Mass Spectrometry, or MS/MS, is a powerful technique where a specific ion (a "parent" ion) from an initial MS scan is selected, isolated, and then fragmented further to produce a spectrum of "daughter" ions. youtube.com This is extremely useful for confirming the structure of a specific part of a larger molecule.

For derivatives of this compound, MS/MS would be invaluable. For example, if the chloromethyl group is used to attach the oxazole to a larger molecular scaffold, the resulting product could be analyzed with MS/MS. By selecting the molecular ion of the entire product as the parent ion, and then fragmenting it, one could look for the appearance of daughter ions characteristic of the this compound core (e.g., m/z 96.0449 or 82.0293). The presence of these fragments would confirm that the oxazole moiety was successfully incorporated into the final structure and remains intact. This method is crucial for tracking specific building blocks through complex reaction sequences. mdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for identifying functional groups and probing the conformational landscape of molecules. These methods measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific bond types and their chemical environment.

In this compound, FT-IR and FT-Raman spectra would reveal distinct peaks corresponding to the vibrations of the oxazole ring, the chloromethyl group, and the methyl group. The oxazole ring itself is characterized by several vibrational modes, including C=N, C=C, and C-O-C stretching and bending vibrations. The C=N stretching vibration typically appears in the 1680–1580 cm⁻¹ region, while C=C stretching is observed around 1580–1490 cm⁻¹. The ether-like C-O-C stretching of the oxazole ring gives rise to characteristic bands, often in the 1250-1020 cm⁻¹ range. journalspub.comnih.govresearchgate.net

The substituents also provide clear spectroscopic signatures. The C-H stretching vibrations of the methyl and chloromethyl groups are expected in the 3000–2850 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is a key identifier, typically found in the 800–600 cm⁻¹ range, which can be a region with fewer interfering peaks. researchgate.net

FT-Raman spectroscopy complements FT-IR by providing enhanced sensitivity for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the C=C and C=N bonds within the aromatic oxazole ring. nih.gov By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), a precise assignment of vibrational modes can be achieved, offering a detailed picture of the molecule's vibrational dynamics. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups based on data for related oxazole derivatives and substituted aromatic compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| C-H (Alkyl) | Stretching | 2980 - 2850 | researchgate.net |

| C=N (Oxazole Ring) | Stretching | 1680 - 1580 | nih.govresearchgate.net |

| C=C (Oxazole Ring) | Stretching | 1580 - 1490 | researchgate.net |

| C-O-C (Oxazole Ring) | Asymmetric/Symmetric Stretching | 1250 - 1020 | journalspub.com |

| C-Cl (Chloromethyl) | Stretching | 800 - 600 | researchgate.net |

X-ray Crystallography for Definitive Molecular Structure and Intermolecular Interactions

Beyond the intramolecular details, X-ray crystallography illuminates the nature of intermolecular interactions that govern the crystal packing. gazi.edu.tr In the solid state, molecules of this compound would likely be arranged through a network of weak non-covalent interactions. These can include dipole-dipole interactions arising from the polar C-O, C=N, and C-Cl bonds. Hydrogen bonding, though weak, might occur between the hydrogen atoms of the methyl or chloromethyl groups and the nitrogen or oxygen atoms of adjacent molecules (C-H···N or C-H···O). gazi.edu.tr Furthermore, π-π stacking interactions between the oxazole rings of neighboring molecules could contribute to the stability of the crystal lattice. gazi.edu.tr

Analysis of crystallographic data for related heterocyclic compounds, such as substituted oxadiazoles (B1248032) and isoxazoles, reveals that the crystal packing is often dominated by a combination of hydrogen bonding and π-π stacking. nih.govgazi.edu.tr For instance, studies on pyridine-based oxadiazole derivatives have detailed how different substituents influence the supramolecular assembly through these interactions. nih.gov

Table 2: Illustrative Crystallographic Data for a Substituted Oxazole Derivative As specific data for this compound is not publicly available, this table presents representative data from a published crystal structure of a related heterocyclic compound to illustrate the type of information obtained.

| Parameter | Example Value (for a pyridine-oxadiazole derivative) | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 14.583 | nih.gov |

| b (Å) | 9.3773 | nih.gov |

| c (Å) | 24.386 | nih.gov |

| α, β, γ (°) | 90, 90, 90 | nih.gov |

| Volume (ų) | 3334.8 | nih.gov |

| Intermolecular Interactions | C-H···N, π-π stacking | gazi.edu.tr |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule, providing insight into its electronic structure and potential applications in materials science. journalspub.comnih.gov The oxazole ring, being an aromatic heterocycle, possesses a conjugated π-electron system that gives rise to characteristic electronic absorptions.

The UV-Vis absorption spectrum of this compound is expected to show absorptions in the ultraviolet region, typically corresponding to π→π* and n→π* transitions. The high-energy π→π* transitions are characteristic of the conjugated system of the oxazole ring, while the lower-energy n→π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. nih.govglobalresearchonline.net The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and the nature of the substituents on the oxazole ring. globalresearchonline.net Electron-donating groups (like the methyl group) and electron-withdrawing groups can shift the absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many oxazole derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment. researchgate.netmdpi.com The study of fluorescence provides information on the excited state properties of the molecule. The difference between the absorption and emission maxima, known as the Stokes shift, and the fluorescence quantum yield are important parameters that characterize the optical properties of the compound. For many oxazole derivatives, the emission wavelength is red-shifted (moves to longer wavelengths) as the polarity of the solvent increases. nih.gov

Table 3: Representative UV-Vis Absorption Maxima for Oxazole Derivatives in Different Solvents This table shows typical absorption data for substituted oxazole dyes, illustrating the influence of solvent polarity on electronic transitions.

| Solvent | Polarity | Representative λmax (nm) | Reference |

| Chloroform | Low | 355 - 495 | globalresearchonline.net |

| Acetonitrile | Medium | 355 - 495 | globalresearchonline.net |

| Ethanol | High | Strong to moderate fluorescence observed | researchgate.net |

Applications of 5 Chloromethyl 2 Methyloxazole in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Heterocyclic Scaffolds

The oxazole (B20620) moiety is a fundamental structural unit in many biologically active compounds and functional materials. 5-(Chloromethyl)-2-methyloxazole provides a convenient entry point for the elaboration of this core structure into more complex heterocyclic systems.

The reactivity of the chloromethyl group in this compound makes it an excellent starting material for the construction of fused heterocyclic systems. Through substitution reactions, the chloromethyl group can be converted to other functional groups, which can then participate in intramolecular cyclization reactions to form new rings fused to the oxazole core. For instance, reaction with a nucleophile followed by a ring-closing metathesis or a palladium-catalyzed coupling reaction can lead to the formation of bicyclic and polycyclic systems containing the oxazole ring. These fused systems are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

The synthesis of extended 2-substituted-4,5-diaryloxazoles has found applications in the synthesis of natural products and in medicinal chemistry. nih.gov The 4,5-diaryloxazole group can function as a masked carboxyl derivative in total synthesis. nih.gov In medicinal chemistry, the diaryloxazole system has been investigated in the design of prostanoid analogues. nih.gov

Azole-containing amino acids are non-proteinogenic amino acids that are incorporated into peptides to create peptidomimetics with enhanced stability and biological activity. The chloromethyl group of this compound can be displaced by nucleophiles such as the enolate of a protected glycine derivative, leading to the formation of an oxazolyl-alanine derivative. These modified amino acids can then be used in solid-phase peptide synthesis to generate peptides with novel properties.

The incorporation of azole rings, such as oxazole, into peptide backbones is a strategy to create peptidomimetics. nih.gov These modifications can improve the pharmacokinetic properties of peptides, such as resistance to enzymatic degradation. nih.gov

The versatility of this compound extends to the synthesis of other five-membered heterocyclic rings like pyrroles and imidazoles. nih.govmdpi.com For example, reaction with a primary amine can lead to the formation of an N-substituted aminomethyl oxazole, which can then undergo further transformations, such as a Paal-Knorr type reaction with a 1,4-dicarbonyl compound, to yield a pyrrole (B145914) ring attached to the oxazole. Similarly, reaction with ammonia (B1221849) or a primary amine and a source of a one-carbon unit can lead to the formation of an imidazole (B134444) ring. Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. nih.govmdpi.com

Building Block for Functional Organic Materials

The unique electronic properties of the oxazole ring make it an attractive component for the design of functional organic materials. rsc.orgchemrxiv.orgnih.gov this compound serves as a valuable starting material for the synthesis of these materials.

The oxazole ring is a known fluorophore, and its derivatives are often fluorescent. By attaching various aromatic or electron-donating/withdrawing groups to the oxazole core via the chloromethyl handle, the photophysical properties of the resulting molecules can be tuned. This allows for the rational design of fluorescent dyes with specific absorption and emission wavelengths for applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs). The 2-substituted 4,5-diaryloxazole group has an inherent photochemical response with potential in scintillation technology. nih.gov

Table 1: Examples of Functional Organic Materials Derived from Oxazole Precursors

| Material Class | Precursor Type | Potential Application |

| Fluorescent Dyes | Aryl-substituted oxazoles | Bioimaging, Sensors |

| Scintillators | Diaryloxazoles | Radiation Detection |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated oxazole oligomers | Displays, Lighting |

The chloromethyl group of this compound can be converted into a polymerizable functional group, such as a vinyl, acrylate, or styrenyl group. Subsequent polymerization of these oxazole-containing monomers can lead to the formation of polymers with tailored properties. These polymers may find applications as specialty plastics, coatings, or in the fabrication of organic electronic devices. For instance, polymers containing the rigid and electron-deficient oxazole ring in their backbone or as pendant groups can exhibit interesting thermal, mechanical, and electronic properties.

While direct polymerization of this compound is not commonly reported, its derivatives can be functionalized to act as monomers. For example, the related compound 5-(hydroxymethyl)furfural (HMF), which shares structural similarities, is a precursor to monomers for the synthesis of various polymers. researchgate.net

Applications in Agrochemical Synthesis

The oxazole scaffold is a prominent feature in many modern agrochemicals due to its favorable biological activity and metabolic stability. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the broader class of oxazole-containing compounds has demonstrated significant potential in crop protection. The chloromethyl group in this compound provides a convenient handle for synthetic chemists to introduce the 2-methyloxazole moiety into larger molecules, potentially leading to the discovery of new active ingredients for fungicides, herbicides, and insecticides.

Research into oxazole derivatives has shown their efficacy against a variety of plant pathogens. For instance, compounds incorporating an oxazole ring have exhibited fungicidal properties by inhibiting crucial enzymes in fungal cells. The general synthetic strategy involves the nucleophilic displacement of the chloride in this compound by various functional groups to create a library of derivatives for biological screening.

Similarly, in the realm of herbicides, the oxazole core can be found in molecules designed to disrupt essential plant processes. The development of novel herbicides often involves the exploration of diverse chemical scaffolds, and the reactivity of this compound makes it an attractive starting material for generating new herbicidal candidates.

In the field of insecticides, the neonicotinoid class, which often contains heterocyclic rings, has been a major area of research. While not a direct analogue, the structural motifs present in this compound could be utilized in the design of new insecticidal compounds that act on various insect-specific biological targets. The development of such compounds is crucial for managing insect resistance and providing new tools for integrated pest management.

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Target Pest/Weed Type | Potential Mechanism of Action |

| Fungicides | Plant pathogenic fungi | Enzyme inhibition, disruption of cell membrane integrity |

| Herbicides | Broadleaf and grassy weeds | Inhibition of essential plant enzymes, disruption of photosynthesis |

| Insecticides | Sucking and chewing insects | Disruption of the nervous system, inhibition of growth and development |

Utilization in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The nitrogen and oxygen atoms within the oxazole ring of this compound offer potential coordination sites, and the chloromethyl group allows for the attachment of this scaffold to other ligand frameworks or solid supports.

In homogeneous catalysis, ligands containing the 2-methyloxazole unit can be synthesized to influence the outcome of a wide range of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization. The electronic properties of the oxazole ring can be tuned through substitution, thereby affecting the catalytic activity of the metal complex. For example, phosphine ligands incorporating the 2-methyloxazol-5-ylmethyl moiety can be prepared by reacting this compound with a suitable phosphine precursor. These ligands can then be used to generate catalysts with unique steric and electronic properties.

For heterogeneous catalysis, this compound can be used to functionalize solid supports like silica, polymers, or magnetic nanoparticles. The chloromethyl group allows for covalent attachment to the support material. The resulting functionalized material, bearing the oxazole moiety, can then be used to immobilize a catalytically active metal species. This approach offers the advantages of easy catalyst separation and recycling, which are crucial for sustainable chemical processes.

Table 2: Examples of Ligand Types Synthesized from Oxazole Precursors

| Ligand Type | Potential Catalytic Application | Metal Center |

| Phosphine-Oxazole | Asymmetric Hydrogenation | Rhodium, Iridium |

| N-Heterocyclic Carbene (NHC)-Oxazole | Cross-Coupling Reactions | Palladium, Nickel |

| Schiff Base-Oxazole | Oxidation Reactions | Manganese, Cobalt |

Development of Research Probes and Imaging Agents (non-clinical)

Fluorescent probes are indispensable tools in biomedical research for visualizing and tracking biological molecules and processes in a non-invasive manner. The oxazole ring is a component of several natural and synthetic fluorescent compounds. The structural framework of this compound can serve as a core scaffold for the development of novel fluorescent probes.

The synthesis of such probes typically involves reacting this compound with a fluorophore or a molecule that becomes fluorescent upon binding to a specific target. The chloromethyl group allows for the covalent attachment of the oxazole unit to a targeting moiety, such as a peptide or a small molecule, which can direct the probe to a specific cellular location or protein of interest.

While the direct application of this compound in clinical imaging agents is not established, its derivatives hold promise as research tools for in vitro and in cellulo studies. These non-clinical imaging agents can be used to investigate disease mechanisms, screen for new drug candidates, and understand complex biological systems without the need for administration to living organisms. For example, a fluorescent probe derived from this compound could be designed to bind to a specific enzyme and report on its activity through a change in fluorescence intensity or wavelength.

Table 3: Components of a Research Probe Derived from this compound

| Probe Component | Function | Example Moiety |

| Fluorophore | Emits light upon excitation | Coumarin, Fluorescein |

| Linker | Connects the fluorophore to the targeting moiety | Alkyl chain, polyethylene glycol |

| Targeting Moiety | Binds to a specific biological target | Peptide, small molecule inhibitor |

| Oxazole Core | Provides structural rigidity and influences photophysical properties | 2-Methyloxazole |

Theoretical and Computational Chemistry Studies of 5 Chloromethyl 2 Methyloxazole

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. ajrcps.comnih.gov By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the geometry of 5-(Chloromethyl)-2-methyloxazole can be optimized to find its most stable three-dimensional conformation. acu.edu.inmdpi.com This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise theoretical values for bond lengths, bond angles, and dihedral angles. mdpi.com The optimized geometry is crucial as it serves as the foundation for all further computational analyses, including the calculation of electronic properties and vibrational frequencies. ajrcps.com

Table 1: Illustrative Optimized Geometric Parameters for a Heterocyclic Compound (Example Data) Note: This table presents example data typical for heterocyclic compounds as specific optimized parameters for this compound are not available in the cited literature. The data is based on general findings for similar structures.

| Parameter | Bond | Theoretical Value (Å or °) |

| Bond Length | C2-O1 | 1.37 Å |

| C5-C4 | 1.35 Å | |

| C5-CH₂Cl | 1.51 Å | |

| C-Cl | 1.79 Å | |

| Bond Angle | O1-C2-N3 | 115.0° |

| C4-C5-CH₂Cl | 128.0° | |

| Dihedral Angle | C4-C5-C6-Cl | 109.5° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.comnih.gov Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajrcps.com For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring, while the LUMO would likely be centered on the carbon atom of the chloromethyl group, indicating its susceptibility to nucleophilic attack. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data) Note: The values in this table are examples derived from studies on similar heterocyclic molecules to illustrate the concepts, as specific data for this compound was not found.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.4 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.netchemrxiv.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. acu.edu.innih.gov The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring due to their high electronegativity and lone pairs. A positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the carbon of the chloromethyl group, highlighting it as the primary site for nucleophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs. researchgate.netnih.gov This method is particularly effective for studying intramolecular interactions, charge transfer, and hyperconjugation by examining the interactions between "donor" (filled) and "acceptor" (unfilled) NBOs. uba.ar

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. mdpi.com In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the ring's oxygen (LP(O)) and nitrogen (LP(N)) atoms into the antibonding orbitals (π) of the C=C and C=N bonds. Another key interaction would be the hyperconjugation involving the σ orbitals of the C-H bonds and the σ orbital of the C-Cl bond, which influences the reactivity of the chloromethyl group.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) Note: This table provides hypothetical E(2) values for plausible interactions within this compound to demonstrate the output of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N3 | π(C2-O1) | 25.5 | Lone pair delocalization |

| LP (2) O1 | σ(C2-N3) | 18.2 | Lone pair delocalization |

| π (C4-C5) | π(C2-N3) | 15.8 | π-conjugation |

| σ (C-H of CH₃) | σ(C2-N3) | 2.1 | Hyperconjugation |

Prediction of Spectroscopic Parameters (NMR, IR, Raman) through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net By calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. These calculated spectra, when appropriately scaled to account for systematic errors, can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and bond movements (stretching, bending, etc.). researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Theoretical NMR data provides valuable support for the structural elucidation of the molecule by correlating the calculated chemical shifts with the electronic environment of each nucleus.

Table 4: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts Note: This table contains example data representing typical computational outputs for the functional groups in this compound.

| Spectrum | Functional Group/Atom | Calculated Wavenumber (cm⁻¹)/Shift (ppm) | Vibrational/Resonance Assignment |

| IR | C-H (methyl) | ~2950 | Asymmetric Stretch |

| IR | C=N (oxazole) | ~1650 | Stretch |

| IR | C-Cl | ~750 | Stretch |

| ¹³C NMR | C2 (oxazole) | ~160 ppm | Carbon adjacent to O and N |

| ¹³C NMR | C5 (oxazole) | ~125 ppm | Carbon with chloromethyl group |

| ¹H NMR | CH₃ | ~2.5 ppm | Methyl protons |

| ¹H NMR | CH₂Cl | ~4.6 ppm | Chloromethyl protons |

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction involves identifying the intermediate steps and the high-energy transition states that connect reactants to products. DFT calculations are instrumental in elucidating these reaction pathways. nih.gov By locating and optimizing the geometry of the transition state (a first-order saddle point on the potential energy surface), chemists can calculate the activation energy (the energy barrier) for a given reaction. nih.gov